molecular formula C15H11F2N3O2 B2929287 N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239069-65-8

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2929287
CAS No.: 1239069-65-8
M. Wt: 303.269
InChI Key: LSWQDDWYRJMLAW-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a furan ring, and a difluorophenyl group, which contribute to its distinctive properties.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Substituted difluorophenyl derivatives

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
  • N-[(2,6-difluorophenyl)methyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the furan and pyrazole rings, which contribute to its distinct chemical and biological properties. The difluorophenyl group further enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2/c16-10-3-1-4-11(17)9(10)8-18-15(21)13-7-12(19-20-13)14-5-2-6-22-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWQDDWYRJMLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NNC(=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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